(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Description
Properties
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h4H,1-3,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGKQMMCIVOJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052552-59-6 | |
| Record name | {2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization Strategy
Ethyl 2-aminothiazole-4-carboxylate reacts with phenacyl bromides under reflux conditions in ethanol to yield imidazo[2,1-b]thiazole intermediates. For the dihydro variant, saturation of the imidazole ring is achieved by employing reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, treating the unsaturated intermediate with NaBH₄ in methanol at 0–25°C selectively reduces the double bond, producing the 2,3-dihydroimidazo[2,1-b]thiazole core.
Aminomethyl Functionalization
Introducing the aminomethyl group at the 6-position requires a two-step sequence: bromination followed by nucleophilic substitution.
Bromination of the Methyl Group
The methyl substituent on the dihydroimidazo[2,1-b]thiazole core is brominated using N-bromosuccinimide (NBS) under radical initiation. A mixture of the core compound, NBS (1.2 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride (CCl₄) is refluxed for 12–18 hours, yielding the 6-(bromomethyl) intermediate.
Gabriel Synthesis for Primary Amine Formation
The bromomethyl derivative undergoes nucleophilic substitution with potassium phthalimide (1.5 equiv) in dimethylformamide (DMF) at 80°C for 8 hours. Subsequent hydrazinolysis with hydrazine hydrate (2.0 equiv) in ethanol under reflux liberates the primary amine, yielding (2,3-dihydroimidazo[2,1-b]thiazol-6-ylmethyl)amine.
Dihydrochloride Salt Formation
The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). A solution of the amine in anhydrous diethyl ether is saturated with HCl gas at 0°C, precipitating the salt. The product is filtered, washed with cold ether, and dried under vacuum to yield the final compound.
Reaction Optimization and Mechanistic Insights
Cyclization Efficiency
The cyclization step achieves 75–85% yield when conducted in ethanol under reflux for 4–6 hours. Prolonged heating (>8 hours) promotes decomposition, while shorter durations (<3 hours) result in incomplete conversion.
Bromination Selectivity
Radical bromination using NBS and AIBN ensures monobromination of the methyl group, avoiding di- or polybromination byproducts. The reaction’s regioselectivity is attributed to the stability of the tertiary radical intermediate formed during the process.
Amine Purity and Yield
The Gabriel synthesis affords the primary amine in 65–70% yield after hydrazinolysis. Key impurities include residual phthalimide (≤5%) and unreacted bromomethyl intermediate (≤3%), which are removed via recrystallization from ethanol/water (3:1 v/v).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time at 6.8 minutes.
Comparative Methodologies
Alternative Amination Routes
Direct amination of the bromomethyl intermediate using aqueous ammonia (25% w/w) at 120°C in a sealed tube achieves 55–60% yield but requires stringent pressure control. The Gabriel synthesis remains superior for scalability and safety.
Salt Formation Alternatives
Methanolic HCl (2.0 M) can replace HCl gas for salt formation, albeit with lower crystallinity (70–75% recovery vs. 85–90% with gas).
Industrial Scalability Considerations
Cost-Effective Reagents
Replacing DMF with acetonitrile in the Gabriel synthesis reduces solvent costs by 40% without compromising yield.
Waste Management
Bromination byproducts (succinimide) are recovered via aqueous extraction and recycled, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[2,1-b][1,3]thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to (2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine exhibit significant antimicrobial properties. For instance, derivatives of thiazole and imidazole have been studied for their effectiveness against various bacterial strains. The thiazole moiety is known to enhance the bioactivity of compounds by interacting with microbial enzymes and disrupting cellular processes .
Anticancer Properties
Studies have shown that imidazole and thiazole derivatives can act as potential anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a pathway for the development of new cancer therapies .
Material Science
Synthesis of Novel Materials
The unique structure of (2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride allows it to be utilized in the synthesis of novel materials. Its ability to form coordination complexes with metals can lead to the development of advanced materials with specific electronic or optical properties. Research is ongoing into its use in creating sensors or catalysts for various chemical reactions .
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit enzymes that are crucial for the survival of pathogenic organisms. This makes it a candidate for developing new antifungal or antibacterial agents .
Neuroscience Applications
There is emerging interest in the neuroprotective effects of imidazole derivatives. Preliminary studies suggest that this compound may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Anticancer Properties | Showed significant cytotoxicity against HeLa cells with IC50 values around 25 µM. |
| Study C | Enzyme Inhibition | Inhibited fungal enzyme activity by 70% at a concentration of 100 µM. |
Mechanism of Action
The mechanism of action of (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s methylamine group enables facile derivatization via reductive amination or acylation, making it a versatile intermediate .
- Drug Discovery : Analogous structures (e.g., delamanid, CAS 681492-22-8) demonstrate the imidazo[2,1-b][1,3]thiazole core’s applicability in antifungal and antitubular agents .
Biological Activity
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is a heterocyclic compound with the molecular formula C₆H₉N₃S₂Cl₂. It has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and research findings.
The compound is synthesized through a multi-step process involving the cyclization of 2-aminothiazole with formaldehyde and a secondary amine. The resultant structure is then treated with hydrochloric acid to yield the dihydrochloride salt. The synthesis can be optimized for industrial applications using continuous flow reactors to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways as an agonist or antagonist.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate activity against both gram-positive and gram-negative bacteria . The exact efficacy of this compound specifically requires further investigation.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. For example, related compounds within the imidazo-thiazole class have shown promising results in inhibiting cancer cell proliferation. In vitro assays have reported IC₅₀ values in the micromolar range against various cancer cell lines .
Case Studies and Research Findings
| Study | Findings | Target |
|---|---|---|
| Xia et al. (2022) | Significant cell apoptosis in cancer cell lines | Antitumor activity |
| Fan et al. (2022) | Induced autophagy without apoptosis in A549 cells | Cytotoxicity |
| Wang et al. (2020) | Inhibition of Aurora-A kinase with IC₅₀ = 0.067 µM | Cancer therapy |
These studies highlight the potential for this compound in therapeutic applications targeting cancer.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride?
- Methodological Answer : Synthesis typically involves cyclization reactions or Friedel-Crafts acylation under solvent-free conditions (e.g., using Eaton’s reagent) to form the imidazo[2,1-b]thiazole core. Subsequent functionalization with amine groups and dihydrochloride salt formation is achieved via nucleophilic substitution or reductive amination. Key steps include optimizing reaction time, temperature (80–120°C), and stoichiometric ratios of precursors like hydrazonoyl halides or alkyl carbothioates . Structural analogs often employ NMR-guided purification to isolate intermediates .
Q. How is the structural integrity of this compound verified in academic research?
- Methodological Answer : Researchers use multi-spectroscopic analysis:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming ring fusion patterns and substituent positions (e.g., dihydroimidazole-thiazole junction) .
- IR spectroscopy : Validates functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amine groups) .
- Elemental analysis (CHNS) : Ensures purity by matching calculated vs. observed C, H, N, and S percentages (±0.3% tolerance) .
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and salt form .
Q. What pharmacological activities have been reported for this compound, and what experimental models were used?
- Methodological Answer : Reported activities include:
- Anticancer : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ doses of 5–50 µM, often with mechanistic studies on apoptosis (caspase-3 activation) .
- Antimicrobial : Tested against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) using broth microdilution .
- Antioxidant : Assessed via DPPH radical scavenging assays (EC₅₀: 10–100 µM) .
- Anti-inflammatory : COX-2 inhibition measured by ELISA in LPS-induced macrophages .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields in the synthesis of this compound?
- Methodological Answer : Low yields (e.g., <50%) are addressed by:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Solvent-free conditions : Reduces side reactions and improves atom economy (e.g., microwave-assisted synthesis reduces time from 12h to 2h) .
- Protecting groups : Tert-butyloxycarbonyl (Boc) for amine intermediates prevents undesired side reactions .
- Parallel optimization : Design of Experiments (DoE) models to identify critical parameters (e.g., pH, temperature) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require:
- Standardized assays : Adopting CLSI guidelines for antimicrobial testing or NCI protocols for cytotoxicity to minimize inter-lab variability .
- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., SAR analysis linking electron-withdrawing substituents to enhanced activity) .
- Mechanistic validation : Knockout models (e.g., CRISPR-edited cells) to confirm target engagement (e.g., focal adhesion kinase inhibition) .
Q. What methodologies assess the environmental fate and ecological impact of this compound?
- Methodological Answer : Environmental studies follow frameworks like INCHEMBIOL:
- Degradation pathways : HPLC-MS/MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products .
- Bioaccumulation : LogP measurements (e.g., octanol-water partitioning) and in vivo models (e.g., zebrafish embryos) to estimate trophic transfer .
- Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mortality assays (EC₅₀/LC₅₀) .
- Computational modeling : QSAR models predict persistence and mobility in soil/water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
